(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the type of bonds (covalent, ionic, etc.), and the 3D structure of the molecule.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the type of reactions (substitution, addition, elimination, etc.), the conditions required, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, including similar structures to the compound , in ethanol-water solutions. They found that the solubilities increased with temperature but decreased with higher ethanol mass fractions (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Structural Studies
- Liu, Li, Lu, and Miao (2008) developed a convenient approach for synthesizing similar compounds, focusing on avoiding undesired isomers during the preparation process (Liu, Li, Lu, & Miao, 2008).
- Hrapchak et al. (2014) detailed the synthesis of empagliflozin, a structurally related compound, emphasizing the incorporation of carbon-13 and carbon-14 labels for scientific studies (Hrapchak et al., 2014).
Methodical Insights into Analytical Techniques
Danao (2021) reviewed sophisticated analytical methods for the determination of empagliflozin, a compound with structural similarities, in pharmaceutical products, highlighting various chromatographic and spectrophotometric techniques (Danao, 2021).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves understanding the potential future applications or studies that could be done with the compound.
I hope this helps! If you have a different compound or more specific information, feel free to ask!
properties
CAS RN |
143663-00-7 |
---|---|
Product Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
GAYKAIAESJROGN-SAOYRWCPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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